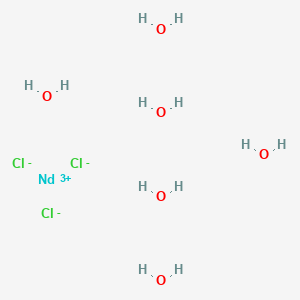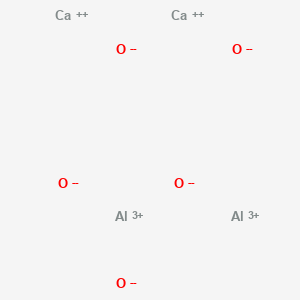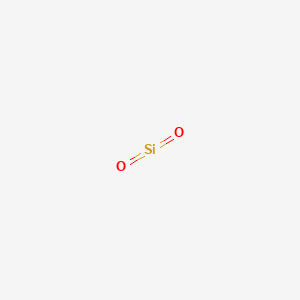
Neodymium(III) chloride hexahydrate
概要
説明
Neodymium(III) chloride hexahydrate (NdCl3·6H2O) is a water-soluble crystalline neodymium source compatible with chlorides . It is a mauve-colored solid that rapidly absorbs water on exposure to air, forming a purple-colored hexahydrate . It is used as a source of Nd3+ ions, for doping into laser host materials , and in the production of neodymium metal .
Synthesis Analysis
Neodymium(III) chloride hexahydrate can be synthesized from minerals monazite and bastnäsite using a complex multistage extraction process . It can also be purchased in hydrate or anhydrous forms .Molecular Structure Analysis
The linear formula of Neodymium(III) chloride hexahydrate is NdCl3·6H2O . It has a molecular weight of 358.69 .Chemical Reactions Analysis
Neodymium(III) chloride hexahydrate can conduct electricity when fused or dissolved in water. Chloride materials can be decomposed by electrolysis to chlorine gas and the metal . It may be used as a source of Nd3+ ions, to be used to dope AgBr crystals, known to exhibit lasing effects .Physical And Chemical Properties Analysis
Neodymium(III) chloride hexahydrate appears as purple crystals . It has a melting point of 124°C and a density of 2.30 g/cc . It is very soluble in water and soluble in ethanol .科学的研究の応用
Production of Neodymium Metal
Neodymium(III) chloride hexahydrate is used as an intermediate chemical in the production of neodymium metal . Neodymium metal is a key component in the manufacture of strong permanent magnets, which are widely used in various industries including electronics, automotive, and renewable energy.
Lasers and Fiber Amplifiers
Neodymium(III) chloride hexahydrate is used in the production of neodymium-based lasers and optical fibers . Neodymium lasers are used in a variety of applications, including medicine (for surgical procedures and eye treatments), industry (for cutting, welding, and engraving), and scientific research.
Catalysis
Neodymium(III) chloride hexahydrate serves as a catalyst in organic synthesis . It can accelerate certain chemical reactions, making them more efficient. This is particularly useful in industrial processes where speed and efficiency are crucial.
Corrosion Protection
This compound is used in corrosion protection of aluminium and its alloys . It helps to prevent the damaging effects of oxidation on these materials, thereby extending their lifespan and maintaining their performance.
Labeling of Organic Molecules
Neodymium(III) chloride hexahydrate is used for fluorescent labeling of organic molecules, including DNA . This allows scientists to track these molecules and observe their behavior, which is crucial in many areas of biological research.
Preparation of Nanomaterials
It serves as a reagent in the preparation of nanomaterials like nanoparticles, nanowires, and nanotubes . These nanomaterials have a wide range of applications in fields such as electronics, medicine, and materials science.
Glass Coloring and Tinting
Neodymium(III) chloride hexahydrate is used in glass coloring and tinting . Neodymium-doped glass can change color depending on the lighting conditions, which makes it useful in a variety of decorative and artistic applications.
Fabrication of Solid Oxide Fuel Cells
Neodymium(III) chloride hexahydrate is used in the fabrication of perovskite based solid oxide fuel cells . These fuel cells are a type of energy conversion device that can generate electricity directly from oxidizing a fuel, and they have potential applications in power generation and transportation.
作用機序
Target of Action
Neodymium(III) chloride hexahydrate primarily targets AgBr crystals . It serves as a source of Nd3+ ions, which are used to dope these crystals . The doped AgBr crystals are known to exhibit lasing effects .
Mode of Action
The Nd3+ ions from Neodymium(III) chloride hexahydrate interact with the AgBr crystals, resulting in the doping of these crystals . This interaction changes the properties of the crystals, enabling them to exhibit lasing effects .
Biochemical Pathways
It is known that the compound plays a role in the production of neodymium metal and neodymium-based lasers and optical fibers .
Pharmacokinetics
It is known that the compound is water-soluble , which could potentially impact its bioavailability.
Result of Action
The primary result of the action of Neodymium(III) chloride hexahydrate is the doping of AgBr crystals, which enables them to exhibit lasing effects . This property is utilized in the production of neodymium-based lasers and optical fibers .
Action Environment
Neodymium(III) chloride hexahydrate is a hygroscopic compound, meaning it rapidly absorbs water on exposure to air . This property can influence the compound’s action, efficacy, and stability. For instance, the compound changes from a mauve-colored solid to a purple-colored hexahydrate upon absorption of atmospheric water . This change in physical state could potentially affect the compound’s interaction with its targets and its overall efficacy.
Safety and Hazards
将来の方向性
Neodymium(III) chloride hexahydrate has several important applications in the field of technology. It is used in the production of neodymium metal and neodymium-based lasers and optical fibers . It also finds application in lasers and fiber amplifiers . Future research may focus on its potential uses in other areas of technology .
特性
IUPAC Name |
neodymium(3+);trichloride;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Nd.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCORICZHGNSNIZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12NdO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593053 | |
| Record name | Neodymium chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neodymium(III) chloride hexahydrate | |
CAS RN |
13477-89-9 | |
| Record name | Neodymium chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium trichloride hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Neodymium(III) chloride hexahydrate act as a catalyst in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives?
A: Neodymium(III) chloride hexahydrate (NdCl3·6H2O) functions as a Lewis acid catalyst in this reaction. [] While the exact mechanism is not fully elucidated in the paper, Lewis acids are known to activate carbonyl groups, making them more susceptible to nucleophilic attack. In this specific case, NdCl3·6H2O likely activates the carbonyl groups of phthalimide and malononitrile, facilitating the condensation reaction with hydrazine monohydrate and aromatic aldehydes to form the desired 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives.
Q2: What are the advantages of using Neodymium(III) chloride hexahydrate as a catalyst compared to other methods for this synthesis?
A: The research highlights several benefits of using NdCl3·6H2O: []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















